Cefetamet-d3 Cefetamet-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199996
InChI:
SMILES:
Molecular Formula: C₁₄H₁₂D₃N₅O₅S₂
Molecular Weight: 400.45

Cefetamet-d3

CAS No.:

Cat. No.: VC0199996

Molecular Formula: C₁₄H₁₂D₃N₅O₅S₂

Molecular Weight: 400.45

* For research use only. Not for human or veterinary use.

Cefetamet-d3 -

Specification

Molecular Formula C₁₄H₁₂D₃N₅O₅S₂
Molecular Weight 400.45

Introduction

Chemical Properties of Cefetamet-d3

Physical and Chemical Characteristics

Table 1: Comparative Physical Properties of Cefetamet and Cefetamet-d3

PropertyCefetametCefetamet-d3 (Estimated)
Molecular FormulaC₁₄H₁₅N₅O₅S₂C₁₄H₁₂D₃N₅O₅S₂
Average Molecular Weight397.42400.07
AppearanceCrystalline solidCrystalline solid
Water SolubilityVery slightly solubleVery slightly soluble
Log P0.44 (for pivoxil form)Slightly altered from parent
pKa1.68 (for pivoxil form)Similar to parent

Deuteration in Pharmaceutical Compounds

Principles of Deuteration

Deuteration involves replacing hydrogen atoms with deuterium (²H or D), a stable isotope of hydrogen with an additional neutron. This substitution creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, potentially affecting the molecule's metabolic stability without significantly altering its biological activity. In drug development, strategic deuteration targets positions where metabolic degradation typically occurs, potentially extending half-life and reducing the formation of toxic metabolites.

Advantages of Deuterated Compounds

The incorporation of deuterium atoms into pharmaceutical compounds like cefetamet offers several potential advantages:

  • Improved metabolic stability due to the stronger carbon-deuterium bond

  • Potentially altered pharmacokinetic profiles, including extended half-life

  • Reduced formation of toxic or reactive metabolites

  • Enhanced bioavailability

  • Valuable as analytical standards for quantitative analysis

  • Intellectual property opportunities through deuterated analogs of existing drugs

These advantages make deuterated compounds like Cefetamet-d3 valuable tools in pharmaceutical research and development, potentially offering improved therapeutic profiles compared to their non-deuterated counterparts.

Relationship to Parent Compound Cefetamet

Comparative Analysis of Cefetamet

Cefetamet is a third-generation cephalosporin antibiotic with broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria . It is especially effective against Haemophilus influenzae, Neisseria, E. coli, Klebsiella, and other resistant bacteria . The parent compound, cefetamet, is primarily used in the form of its pivoxil ester prodrug (cefetamet pivoxil), which enhances oral bioavailability. This prodrug form has demonstrated efficacy in treating urinary tract infections, with a bacteriological eradication rate of 92% in diabetic patients and 87.5% in non-diabetic patients .

Pharmacological Differences

  • Metabolic stability: Potentially slowing down the rate of metabolism

  • Pharmacokinetics: Possibly extending half-life beyond that of cefetamet

  • Bioavailability: Potentially improving oral bioavailability

  • Toxicity profile: Possibly reducing the formation of reactive metabolites

These differences could make Cefetamet-d3 a valuable research tool for understanding the metabolism and pharmacokinetics of cephalosporin antibiotics, as well as potentially offering therapeutic advantages in specific clinical scenarios.

Analytical Methods for Cefetamet-d3

Detection and Quantification

Analytical methods for detecting and quantifying Cefetamet-d3 would primarily involve chromatographic techniques coupled with mass spectrometry:

  • High-Performance Liquid Chromatography (HPLC): Similar to methods developed for cefetamet pivoxil hydrochloride, utilizing C18 columns and UV detection at 254 nm

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Exploiting the mass difference between the deuterated and non-deuterated compounds

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization and confirmation of deuteration positions

Table 2: Analytical Methods for Cefetamet-d3 Quantification

Analytical MethodPrincipleAdvantagesLimitations
LC-MS/MSMass detection based on molecular weight and fragmentation patternsHigh sensitivity, selectivity; can distinguish between deuterated and non-deuterated formsComplex sample preparation; expensive instrumentation
HPLC-UVUV absorption at characteristic wavelengthSimple, reproducible, economicalLower specificity; may not fully separate deuterated from non-deuterated forms
NMR SpectroscopyChemical shift differences due to deuterationDetailed structural information; confirms deuteration positionsRequires relatively large sample amounts; lower sensitivity

Quality Control Considerations

Quality control for Cefetamet-d3 would involve monitoring:

  • Deuterium incorporation rate and positions

  • Chemical purity

  • Stability under various storage conditions

  • Absence of non-deuterated or partially deuterated impurities

These parameters would be particularly important for Cefetamet-d3 intended as an analytical standard or for research applications requiring high isotopic purity.

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